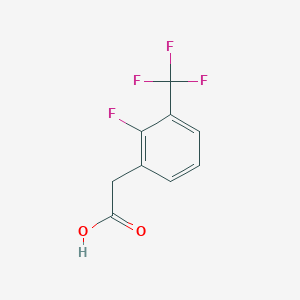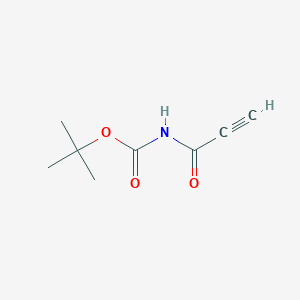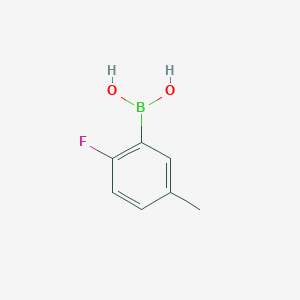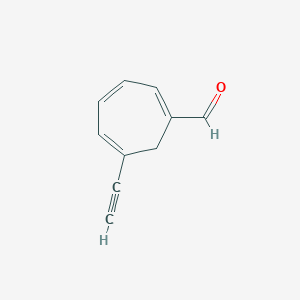
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde (ECTC) is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structural and functional characteristics. ECTC is a highly reactive aldehyde that contains a seven-membered ring with an ethynyl group and a carbonyl group. ECTC has been used as a building block for the synthesis of various organic compounds, and its potential applications in scientific research have been extensively explored.
Mecanismo De Acción
The mechanism of action of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is not well understood. However, it is believed that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde reacts with various functional groups in organic molecules, leading to the formation of new compounds. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been shown to undergo various reactions, including cycloadditions, nucleophilic additions, and oxidation reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde have not been extensively studied. However, it has been reported that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde exhibits cytotoxicity towards cancer cells. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is its high reactivity, which makes it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is also readily available and relatively inexpensive. However, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is highly reactive and can be difficult to handle. It is also sensitive to air and moisture, which can lead to the formation of unwanted by-products.
Direcciones Futuras
There are several future directions for the use of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can also be used as a fluorescent probe for the detection of metal ions in biological samples. Another potential application is in the development of new catalysts for organic reactions. Finally, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can be used as a building block for the synthesis of functional materials with unique properties.
In conclusion, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is a unique compound with significant potential for use in scientific research. Its high reactivity and unique structural features make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has potential applications in the synthesis of pharmaceuticals, natural products, and functional materials. However, further research is needed to fully understand the mechanism of action and potential applications of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde.
Métodos De Síntesis
The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde involves the reaction of 1,3-cycloheptadiene with propargyl bromide in the presence of a palladium catalyst. The reaction results in the formation of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been widely used as a key intermediate in the synthesis of various organic compounds. The unique structural features of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been used in the synthesis of natural products, pharmaceuticals, and functional materials. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propiedades
Número CAS |
161146-82-3 |
|---|---|
Nombre del producto |
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(7-9)8-11/h1,3-6,8H,7H2 |
Clave InChI |
GHHKGJCRJPIIPV-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C=O |
SMILES canónico |
C#CC1=CC=CC=C(C1)C=O |
Sinónimos |
1,3,5-Cycloheptatriene-1-carboxaldehyde, 6-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



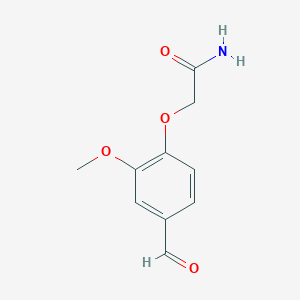
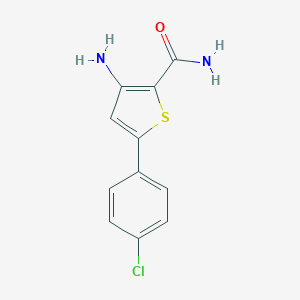
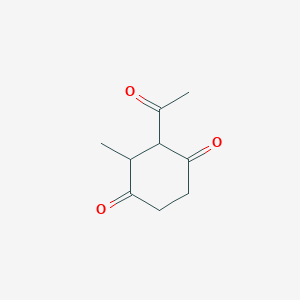

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
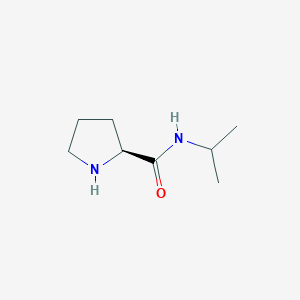
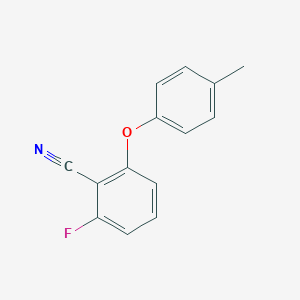
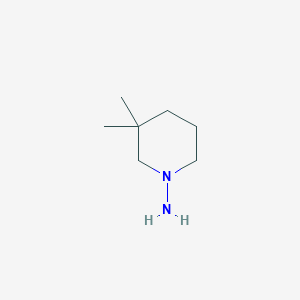
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
